molecular formula C10H12ClNO4S B2505202 Ethyl 2-Chloro-6-(methylsulfonamido)benzoate CAS No. 1447213-80-0

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Cat. No.: B2505202
CAS No.: 1447213-80-0
M. Wt: 277.72
InChI Key: OMQFQSWXBYOKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a useful research compound. Its molecular formula is C10H12ClNO4S and its molecular weight is 277.72. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Potential Uses

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a chemical compound with diverse applications in scientific research. One of the key characteristics of this compound is its stability under various conditions and its ability to undergo transformation through different chemical processes.

  • Phototransformation in Aqueous Solution : Research shows that this compound undergoes rapid and extensive photodegradation in aqueous solution. This process leads to the formation of several photoproducts, including 4-methoxy-6-chloro-2-aminopyrimidine, ethyl 2-aminosulfonylbenzoate, and others. The rate of degradation varies with different types of water and pH levels, indicating potential environmental applications (Choudhury & Dureja, 1996).

  • Biodegradation by Microbial Activity : Studies also highlight the biodegradation of compounds similar to this compound by specific microorganisms. For instance, Rhodococcus sp. D310-1 can degrade chlorimuron-ethyl, a related compound, and transform it into various biodegradation products. This microbial degradation path could offer insights into environmental bioremediation strategies (Li et al., 2016).

  • Role in Synthesis of Other Chemicals : The compound has been used in the synthesis of other chemicals, like in the development of multi-kilogram-scale synthesis of certain selective and reversible antagonists of receptors. This showcases its role in pharmaceutical manufacturing and research (Andersen et al., 2013).

  • Electrophysiological Activity : Research into N-substituted imidazolylbenzamides, which are structurally related to this compound, has shown potential in cardiac electrophysiological activities. This suggests possible applications in cardiovascular research (Morgan et al., 1990).

  • Hydrolysis and Cyclization Reactions : The kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin have been studied, providing insights into reaction mechanisms and rates. This knowledge is crucial for understanding the chemical behavior under different environmental conditions (Di Loreto et al., 2002).

Safety and Hazards

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It’s important to note that this compound is for research use only and not for medicinal, household, or other use .

Properties

IUPAC Name

ethyl 2-chloro-6-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-3-16-10(13)9-7(11)5-4-6-8(9)12-17(2,14)15/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQFQSWXBYOKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.